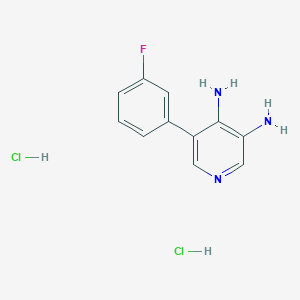![molecular formula C22H31N3O2 B2758978 N-(1-Cyanocyclohexyl)-2-[4-(phenoxymethyl)piperidin-1-yl]propanamide CAS No. 1956249-67-4](/img/structure/B2758978.png)
N-(1-Cyanocyclohexyl)-2-[4-(phenoxymethyl)piperidin-1-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyanocyclohexyl)-2-[4-(phenoxymethyl)piperidin-1-yl]propanamide, also known as CPP-115, is a synthetic molecule that acts as a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a critical role in the regulation of neuronal activity in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to a range of biochemical and physiological effects.
Mecanismo De Acción
N-(1-Cyanocyclohexyl)-2-[4-(phenoxymethyl)piperidin-1-yl]propanamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(1-Cyanocyclohexyl)-2-[4-(phenoxymethyl)piperidin-1-yl]propanamide increases the levels of GABA in the brain, leading to a range of biochemical and physiological effects. GABA is a neurotransmitter that plays a critical role in the regulation of neuronal activity in the brain. It is involved in the regulation of mood, anxiety, stress, and other physiological processes.
Biochemical and Physiological Effects:
N-(1-Cyanocyclohexyl)-2-[4-(phenoxymethyl)piperidin-1-yl]propanamide has a range of biochemical and physiological effects in the brain. It increases the levels of GABA, which leads to a reduction in neuronal activity and an increase in inhibitory tone. This can result in a reduction in anxiety and stress, as well as an improvement in cognitive function. N-(1-Cyanocyclohexyl)-2-[4-(phenoxymethyl)piperidin-1-yl]propanamide has also been shown to have anticonvulsant properties, making it useful in the treatment of epilepsy and other seizure disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-Cyanocyclohexyl)-2-[4-(phenoxymethyl)piperidin-1-yl]propanamide has a number of advantages for use in lab experiments. It is highly pure and stable, making it easy to work with and ensuring consistent results. It has also been extensively studied, with a large body of research supporting its use in a range of applications. However, there are also limitations to its use, including the potential for side effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are a number of future directions for research on N-(1-Cyanocyclohexyl)-2-[4-(phenoxymethyl)piperidin-1-yl]propanamide. One area of interest is its potential as a treatment for addiction and substance abuse. Studies have shown that N-(1-Cyanocyclohexyl)-2-[4-(phenoxymethyl)piperidin-1-yl]propanamide can reduce the rewarding effects of drugs of abuse, making it a promising candidate for the development of new therapies. Another area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Finally, there is interest in developing new analogs of N-(1-Cyanocyclohexyl)-2-[4-(phenoxymethyl)piperidin-1-yl]propanamide that may have improved pharmacological properties or reduced side effects.
Métodos De Síntesis
N-(1-Cyanocyclohexyl)-2-[4-(phenoxymethyl)piperidin-1-yl]propanamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process is complex and requires a high degree of expertise in organic chemistry. The final product is a white crystalline powder that is highly pure and stable.
Aplicaciones Científicas De Investigación
N-(1-Cyanocyclohexyl)-2-[4-(phenoxymethyl)piperidin-1-yl]propanamide has been the subject of extensive scientific research due to its potential as a therapeutic agent for a range of neurological and psychiatric disorders. Studies have shown that N-(1-Cyanocyclohexyl)-2-[4-(phenoxymethyl)piperidin-1-yl]propanamide can improve cognitive function, reduce anxiety and depression, and alleviate symptoms of epilepsy and other seizure disorders. It has also been shown to have potential as a treatment for addiction and substance abuse.
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[4-(phenoxymethyl)piperidin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c1-18(21(26)24-22(17-23)12-6-3-7-13-22)25-14-10-19(11-15-25)16-27-20-8-4-2-5-9-20/h2,4-5,8-9,18-19H,3,6-7,10-16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNFREMIVPCMKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)N2CCC(CC2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclohexyl)-2-[4-(phenoxymethyl)piperidin-1-yl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2758895.png)
![4-chloro-2-[5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2758896.png)


![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2758903.png)
![N-{[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methyl}but-2-ynamide](/img/structure/B2758905.png)

![7-Methoxy-2-(pyrrolidin-1-yl)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2758908.png)
![6-(3,4-Dimethylphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2758910.png)

![2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-cyclopentylacetamide](/img/structure/B2758913.png)
![N-benzyl-3-[(4-chlorophenyl)sulfonyl-methylamino]-4-methoxybenzenesulfonamide](/img/structure/B2758914.png)

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2758918.png)